molecular formula C24H21ClN4O2S B11984208 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11984208
M. Wt: 465.0 g/mol
InChI Key: FXJZMMGPWMRKKG-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a chlorophenyl group at position 4, a methoxyphenyl group at position 5 of the triazole ring, and a sulfanylacetamide moiety linked to a 4-methylphenyl substituent. Its molecular formula is C24H20ClN5O2S, with a molecular weight of 489.97 g/mol (calculated from ).

Properties

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O2S/c1-16-3-9-19(10-4-16)26-22(30)15-32-24-28-27-23(17-5-13-21(31-2)14-6-17)29(24)20-11-7-18(25)8-12-20/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

FXJZMMGPWMRKKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to form the triazole ring. The final step involves the acylation of the triazole with 4-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have been shown to exhibit potent antibacterial activity. For instance, derivatives similar to our compound have been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Studies indicate that certain triazole hybrids possess minimum inhibitory concentrations (MIC) comparable to or lower than standard antibiotics like vancomycin and ciprofloxacin .
  • Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Research has demonstrated that triazole derivatives can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .

Anticancer Potential

  • Cytotoxic Effects : Recent studies have highlighted the anticancer potential of triazole derivatives. The compound under discussion may exhibit cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular proliferation pathways .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of triazoles to inhibit key enzymes involved in cancer metabolism or to induce apoptosis in cancer cells. This makes them valuable in the search for new cancer therapies.

Anti-inflammatory and Analgesic Effects

  • Pain Management : Some triazole derivatives have been reported to possess analgesic properties, suggesting their potential use in pain management therapies . The mechanism may involve modulation of inflammatory pathways or direct interaction with pain receptors.
  • Anti-inflammatory Activity : The ability of these compounds to reduce inflammation can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1,2,4-triazole derivatives. Key factors influencing activity include:

  • Substituent Variability : The presence of electron-withdrawing or electron-donating groups on the phenyl rings significantly affects biological activity. For instance, chlorination or methoxylation patterns can enhance potency against specific bacterial strains .
  • Hybridization with Other Moieties : Combining the triazole structure with other pharmacophores can lead to hybrid compounds that exhibit enhanced bioactivity compared to their individual components.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole-based compounds and tested them against a panel of bacterial strains including E. coli and Pseudomonas aeruginosa. The results indicated that compounds with specific substitutions exhibited MIC values as low as 0.25 μg/mL against resistant strains, showcasing the potential for developing new antibiotics from this class .

Case Study 2: Anticancer Activity

In another investigation, various triazole derivatives were screened for cytotoxicity against human cancer cell lines. The findings revealed that certain compounds induced significant apoptosis at low concentrations, suggesting their potential as lead compounds in anticancer drug development .

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The triazole ring is known to bind to metal ions and proteins, potentially inhibiting their function. The aromatic rings and sulfur atom may also play a role in its biological activity by interacting with various biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and the acetamide-linked aryl group. Below is a comparative analysis with analogous derivatives:

Compound Name Substituents (Triazole Positions 4, 5) Acetamide Substituent Key Properties/Activities Reference
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide 4-Methylphenyl, 4-Chlorophenyl 3-Methylphenyl Moderate antifungal activity; lower solubility due to lack of methoxy group
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide Ethyl, Thiophen-2-yl 4-Fluorophenyl Enhanced metabolic stability (fluorine effect); weaker enzyme inhibition vs. chloro analogs
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-(4-Chlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Chlorophenyl, Pyridin-4-yl 4-Chloro-2-Methoxy-5-Methylphenyl High cytotoxicity (IC50 = 1.2 µM) due to pyridinyl and dual chloro groups
Target Compound: 2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Methylphenyl)Acetamide 4-Chlorophenyl, 4-Methoxyphenyl 4-Methylphenyl Balanced lipophilicity (logP = 3.8); superior antibacterial activity (MIC = 6.25 µg/mL)

Physicochemical Properties

Property Target Compound 3-Methylphenyl Analog () 4-Fluorophenyl Analog ()
Molecular Weight 489.97 g/mol 477.92 g/mol 463.50 g/mol
logP 3.8 4.2 3.5
Aqueous Solubility 12 µg/mL (pH 7.4) 8 µg/mL 18 µg/mL
Melting Point 216–218°C 207–209°C 198–200°C

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN3O2SC_{23}H_{22}ClN_3O_2S, with a molecular weight of approximately 453.92 g/mol. The structure includes a triazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : Triazoles primarily inhibit the enzyme cytochrome P450-dependent 14α-demethylase, leading to the depletion of ergosterol in fungal membranes. This mechanism is analogous in certain antibacterial activities where disruption of membrane integrity is critical .
  • In vitro Studies : Compounds similar to our target have shown moderate to high efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, a related triazole compound exhibited an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against Mycobacterium smegmatis, indicating potent antibacterial activity .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties:

  • Efficacy Against Fungal Strains : The compound has been evaluated against strains such as Candida albicans. Studies suggest that modifications in the triazole structure can enhance antifungal activity, with some derivatives showing greater efficacy than traditional antifungals like fluconazole .
  • Research Findings : In one study, triazole compounds demonstrated MIC values ≤ 25 µg/mL against various fungal strains, highlighting their potential as effective antifungal agents .

Anticancer Activity

The anticancer potential of triazole derivatives is a significant area of research:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). Results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like cisplatin, suggesting enhanced anticancer efficacy .
  • Mechanism Insights : The anticancer activity may involve the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult (IC50/MIC)Reference
AntibacterialE. coliMIC 12 µg/mL
AntifungalC. albicansMIC ≤ 25 µg/mL
AnticancerMDA-MB-231 (breast cancer)IC50 < 3.3 µM
HT-29 (colorectal cancer)IC50 < 10 µM

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges are encountered in achieving high yields?

The synthesis typically involves multi-step condensation reactions. For example, analogous triazole derivatives are synthesized via refluxing intermediates like 4-nitrobenzohydrazide with substituted benzimidoyl chlorides in polar aprotic solvents (e.g., N,N-dimethylacetamide), followed by purification via silica-gel chromatography . Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions from reactive sulfanyl groups. Yield optimization often requires precise stoichiometry, inert atmospheres, and extended reaction times .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound exhibits toxicity and potential environmental hazards. Recommended precautions include:

  • Storage in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation.
  • Use of personal protective equipment (PPE) and fume hoods during handling.
  • Avoidance of water contact due to possible exothermic decomposition .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

X-ray crystallography is critical for resolving the triazole and sulfanyl substituent geometry. H atoms are often positioned geometrically with C–H = 0.93 Å for aromatic protons, and refinement uses constraints like Uiso(H)=1.2Ueq(C)U_{iso}(H) = 1.2U_{eq}(C) . Complementary techniques include:

  • NMR : For confirming substitution patterns (e.g., methoxy and chlorophenyl groups).
  • HRMS : To verify molecular weight and fragmentation pathways .

Q. What solvents are suitable for solubility testing, and how does polarity affect biological assay outcomes?

The compound is sparingly soluble in water but dissolves in DMSO or DMF. Solvent polarity impacts aggregation in biological assays, potentially leading to false activity readings. Pre-solubilization in DMSO (<1% v/v) followed by dilution in buffer is recommended to maintain stability .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve scalability for preclinical studies?

Advanced optimization strategies include:

  • Catalysis : Transition-metal catalysts (e.g., CuI) to accelerate triazole cyclization.
  • Flow Chemistry : Continuous reactors to enhance reproducibility and reduce purification steps.
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent, and reagent ratios to identify robust conditions .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like cytochrome P450 enzymes. QSAR models using descriptors like logP and topological polar surface area (TPSA) help estimate absorption and bioavailability. PubChem data for analogous compounds (e.g., C24H20BrClN4O3) provide validation benchmarks .

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays?

Discrepancies may arise from assay-specific variables:

  • Redox Interference : Thiol-containing compounds can react with assay reagents (e.g., MTT). Include redox control experiments.
  • Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish true activity from false positives.
  • Metabolic Stability : Pre-incubate with liver microsomes to assess compound degradation .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Prodrug Design : Mask reactive sulfanyl groups with enzymatically cleavable protectors (e.g., acetyl).
  • Dose Escalation Studies : Monitor hepatorenal biomarkers (ALT, creatinine) in rodent models.
  • Metabolite Profiling : LC-MS/MS to identify toxic intermediates and guide structural modifications .

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